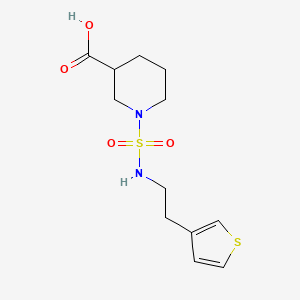
1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid, also known as TESC, is a sulfonamide-based compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. TESC is a small molecule that has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
作用机制
The mechanism of action of 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid is not fully understood. However, it has been suggested that 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid may exert its biological effects by modulating various signaling pathways. For example, 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation. 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has also been shown to activate the p38 MAPK pathway, which is involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has also been found to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has been shown to exhibit anti-microbial activity against various bacterial and fungal pathogens.
实验室实验的优点和局限性
1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid also exhibits various biological activities, which make it a promising candidate for drug development. However, there are also some limitations to using 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid in lab experiments. For example, 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid may exhibit off-target effects, which can complicate the interpretation of experimental results. Additionally, the mechanism of action of 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid is not fully understood, which can make it difficult to design experiments to elucidate its biological effects.
未来方向
There are several future directions for research on 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid. First, further studies are needed to fully understand the mechanism of action of 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid. This will help to design more targeted experiments to elucidate its biological effects. Second, more studies are needed to evaluate the potential therapeutic applications of 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid in various diseases. Third, the development of novel derivatives of 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid may lead to the discovery of more potent and selective compounds with improved pharmacological properties. Finally, the development of new synthetic methods for 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid may help to improve its yield and purity, which can facilitate its use in lab experiments and drug development.
Conclusion
In conclusion, 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid is a sulfonamide-based compound that exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid can be synthesized through a multi-step process, and its mechanism of action is not fully understood. 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has several advantages for lab experiments, but also has some limitations. Future research on 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid is needed to fully understand its biological effects and potential therapeutic applications.
合成方法
1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid can be synthesized through a multi-step process that involves the reaction of 1-(piperidin-3-yl)propan-1-one with thiophene-2-carbaldehyde followed by N-methylation with methyl iodide. The resulting compound is then treated with sodium sulfite to yield 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid. This method has been optimized to achieve high yields and purity of 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid.
科学研究应用
1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has also been shown to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has been found to possess anti-microbial activity against various bacterial and fungal pathogens.
属性
IUPAC Name |
1-(2-thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c15-12(16)11-2-1-6-14(8-11)20(17,18)13-5-3-10-4-7-19-9-10/h4,7,9,11,13H,1-3,5-6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPLJLBXJKMNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)NCCC2=CSC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine](/img/structure/B7588027.png)

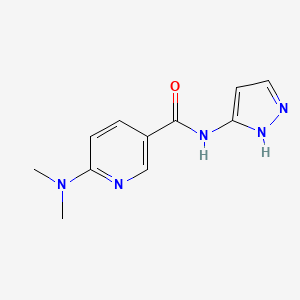
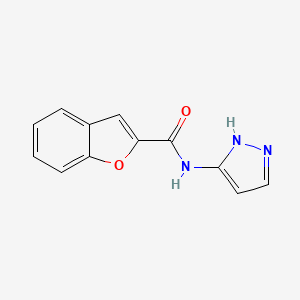
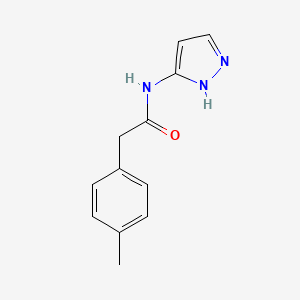

![2-[2-[Methyl(oxolan-2-ylmethyl)amino]ethoxy]benzoic acid](/img/structure/B7588071.png)
![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7588097.png)
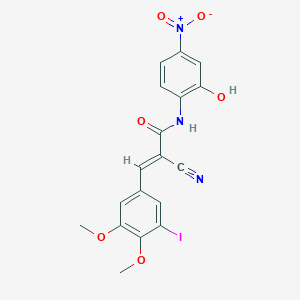
![N-[1-(3-chloro-4-fluorophenyl)ethyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B7588109.png)
![2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile](/img/structure/B7588122.png)
![2-[1-(2-Methylphenyl)ethylamino]propanoic acid](/img/structure/B7588137.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzothiophene-2-carboxamide](/img/structure/B7588141.png)
